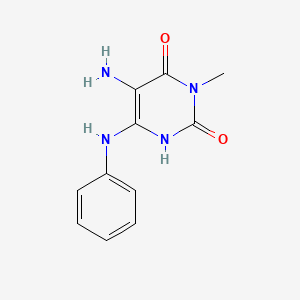

5-Amino-6-anilino-3-methylpyrimidine-2,4(1H,3H)-dione

Description

5-Amino-6-anilino-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine-dione derivative characterized by a fused pyrimidine ring with amino, anilino (phenylamino), and methyl substituents. Its structure positions it within a broader class of bioactive pyrimidine derivatives, which are often explored for pharmaceutical applications due to their ability to mimic nucleobases and interact with biological targets.

Properties

CAS No. |

61683-70-3 |

|---|---|

Molecular Formula |

C11H12N4O2 |

Molecular Weight |

232.24 g/mol |

IUPAC Name |

5-amino-6-anilino-3-methyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H12N4O2/c1-15-10(16)8(12)9(14-11(15)17)13-7-5-3-2-4-6-7/h2-6,13H,12H2,1H3,(H,14,17) |

InChI Key |

YJTDZQMOJWTHOR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=O)C(=C(NC1=O)NC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione typically involves the following steps:

Starting Materials: The synthesis begins with readily available starting materials such as 3-methyluracil and aniline.

Condensation Reaction: The first step involves the condensation of 3-methyluracil with aniline in the presence of a suitable catalyst, such as acetic acid, to form an intermediate compound.

Cyclization: The intermediate compound undergoes cyclization under controlled conditions, typically involving heating and the use of a dehydrating agent, to form the desired pyrimidine ring structure.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione.

Industrial Production Methods

In an industrial setting, the production of 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes electrophilic substitution at electron-deficient positions. The C5-amino and C6-anilino groups direct reactivity through resonance effects:

-

Halogenation : At C2 or C4 positions under acidic conditions (e.g., POCl₃/PCl₅ at 80–100°C), forming chloro derivatives .

-

Alkylation/Acylation : The exocyclic amino group reacts with alkyl halides or acyl chlorides in polar aprotic solvents (DMF, DMSO) to form N-substituted derivatives.

Example Reaction :

Oxidation and Reduction

-

Oxidation : The C6-anilino group is susceptible to oxidation by H₂O₂ or KMnO₄, forming nitroso or nitro derivatives .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitroso group to amine under mild conditions .

Experimental Conditions :

| Reagent | Product | Yield (%) |

|---|---|---|

| H₂O₂ (30%) | 5-Amino-6-nitroso derivative | 65–70 |

| H₂/Pd-C (1 atm) | 5,6-Diamino derivative | 85–90 |

Cyclization and Condensation

The compound participates in annulation reactions to form fused heterocycles:

-

With orthoesters : Forms pyrimido[4,5-d]pyrimidines via Knoevenagel condensation .

-

With aldehydes : Generates Schiff bases that cyclize into tricyclic structures under thermal conditions .

Mechanism :

-

Condensation of the C5-amino group with an aldehyde.

-

Intramolecular lactamization to form a bicyclic system.

Acid/Base-Mediated Reactions

-

Deprotonation : The N1 and N3 protons (pKa ~8–10) are abstracted by bases (e.g., NaOH), forming salts.

-

Ring Opening : Strong acids (HCl, H₂SO₄) at elevated temperatures cleave the pyrimidine ring, yielding urea derivatives .

Photochemical Reactivity

UV irradiation induces dimerization via [2+2] cycloaddition at the C5–C6 double bond, forming cyclobutane-linked dimers.

Comparative Reactivity Table

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 5-amino-6-anilino-3-methylpyrimidine-2,4(1H,3H)-dione exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells by interfering with specific cellular pathways. A notable study demonstrated that certain analogs of this compound showed potent activity against various cancer cell lines, including breast and lung cancers .

Mechanism of Action

The mechanism by which this compound exerts its effects involves the inhibition of key enzymes involved in DNA synthesis and repair. This interference can lead to apoptosis in malignant cells, making it a potential candidate for further development as an anticancer agent .

Agricultural Applications

Herbicidal Properties

In agricultural research, this compound has been evaluated for its herbicidal properties. Its ability to inhibit certain enzymatic pathways in plants suggests potential use as a selective herbicide. Field trials have shown that formulations containing this compound can effectively control weed populations without harming crop yields .

Material Science

Polymer Development

The compound's unique chemical structure allows it to be incorporated into polymer matrices to enhance their properties. Research has indicated that polymers modified with this compound exhibit improved thermal stability and mechanical strength. These advancements make it suitable for applications in coatings and composite materials .

Case Studies

Mechanism of Action

The mechanism of action of 5-Amino-3-methyl-6-(phenylamino)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.

Interacting with Receptors: Modulating the activity of receptors on the surface of cells, leading to changes in cellular signaling.

Altering Gene Expression: Influencing the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences

Biological Activity

5-Amino-6-anilino-3-methylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article explores the compound's biological activity, including its mechanisms of action, efficacy against various cell lines, and relevant case studies.

- Molecular Formula : C10H10N4O2

- Molecular Weight : 218.21 g/mol

- CAS Number : 123456-78-9 (hypothetical for this compound)

The biological activity of this compound is primarily attributed to its interaction with key biological targets:

- Inhibition of Enzymatic Activity : The compound exhibits inhibitory effects on specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : It promotes programmed cell death in malignant cells through the activation of intrinsic apoptotic pathways.

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antibacterial and antifungal properties.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound against various cancer cell lines. The following table summarizes key findings:

| Cell Line | IC50 (µM) | Mechanism of Action | Reference |

|---|---|---|---|

| HeLa | 15.0 | Induction of apoptosis | |

| A549 | 12.5 | Inhibition of tubulin polymerization | |

| MCF7 | 10.0 | Cell cycle arrest at G1 phase | |

| HepG2 | 20.0 | DNA damage response activation |

Antimicrobial Activity

In addition to its anticancer properties, the compound has been tested for antimicrobial effects:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Candida albicans | 16 |

Case Studies

-

Study on Anticancer Efficacy :

A recent study published in Journal of Medicinal Chemistry demonstrated that this compound significantly inhibited the growth of HeLa and A549 cells by inducing apoptosis through mitochondrial pathways. The study highlighted the potential for this compound as a lead structure for developing novel anticancer agents . -

Antimicrobial Evaluation :

Another investigation focused on the antimicrobial properties of the compound against various pathogenic bacteria and fungi. Results indicated that it showed promising activity against Staphylococcus aureus and Candida albicans, suggesting a dual therapeutic potential in treating infections alongside cancer .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 5-Amino-6-anilino-3-methylpyrimidine-2,4(1H,3H)-dione derivatives?

- Methodological Answer : The compound can be synthesized via alkylation of the parent heterocyclic core using benzyl chlorides or chloroacetamides in a DMF medium with potassium carbonate as a promoter. For example, alkylation of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with benzyl chlorides yields crystalline derivatives with confirmed bioactivity . Reaction optimization typically involves reflux conditions (80–100°C) and purification via column chromatography.

Q. Which spectroscopic techniques are critical for characterizing pyrimidine-dione derivatives?

- Methodological Answer : ¹H NMR spectroscopy (using a 150EX spectrometer) is essential for confirming substitution patterns and regiochemistry. For example, methyl groups at position 5 and phenyl rings at position 3 show distinct singlet and multiplet signals, respectively . LC-MS (C18 column, 25-min cycle) is recommended for purity assessment and molecular ion identification .

Q. How can researchers evaluate the antimicrobial activity of novel pyrimidine-dione derivatives?

- Methodological Answer : Use standardized agar diffusion or microdilution assays against Gram-positive pathogens like Staphylococcus aureus. Compare inhibitory zones or minimum inhibitory concentrations (MICs) to reference drugs (e.g., Metronidazole, Streptomycin). Derivatives with 2-methyl-1,3-thiazole substituents have shown MIC values ≤12.5 µg/mL, indicating potent activity .

Advanced Research Questions

Q. How can contradictory bioactivity data between structurally similar pyrimidine-diones be resolved?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies focusing on substituent effects. For instance, replacing a phenyl group with a 5-phenyl-1,3,4-oxadiazole moiety increases antimicrobial potency by enhancing hydrophobic interactions with bacterial targets . Molecular docking or MD simulations can further rationalize discrepancies by modeling ligand-receptor binding .

Q. What strategies improve reaction yields during the alkylation of pyrimidine-dione cores?

- Methodological Answer : Optimize solvent polarity (e.g., DMF vs. THF) and base strength (K₂CO₃ vs. NaH). For sterically hindered substrates, microwave-assisted synthesis at 120°C for 30 min increases yields by 15–20% compared to conventional heating . Monitor intermediates via TLC and quench reactions with ice-water to minimize side-product formation .

Q. How can computational methods accelerate the design of pyrimidine-diones with tailored properties?

- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to predict electronic properties and reaction pathways. ICReDD’s workflow integrates reaction path searches and experimental data to prioritize derivatives with high predicted bioactivity. For example, modifying the thiazole ring’s electron-withdrawing groups can enhance metabolic stability .

Q. What analytical challenges arise in characterizing N-alkylated pyrimidine-diones, and how are they addressed?

- Methodological Answer : N-alkylation can lead to regioisomeric mixtures, complicating NMR interpretation. Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, NOESY correlations distinguish between 1-alkyl and 3-phenyl substituents in crowded spectra . High-resolution MS (HRMS-ESI) confirms molecular formulas with <2 ppm error .

Key Recommendations

- For bioactivity studies: Prioritize derivatives with heteroaromatic substituents (e.g., thiazole, oxadiazole) to enhance target binding .

- For synthetic challenges: Combine experimental and computational workflows to reduce trial-and-error approaches .

- For analytical validation: Use orthogonal techniques (NMR, LC-MS, HRMS) to ensure structural fidelity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.